Superior Potency on Human NaV1.6 vs. Common ASMs
Zandatrigine demonstrates exquisite NaV1.6 isoform selectivity with selectivity ratios of 756× for NaV1.1, 134× for NaV1.2, 276× for NaV1.7, and >583× for NaV1.3, NaV1.4, and NaV1.5, in contrast to conventional non-selective NaV inhibitors such as phenytoin, carbamazepine, and lacosamide which inhibit multiple NaV isoforms with comparable potency [1].
| Evidence Dimension | NaV isoform selectivity ratio (IC₅₀ NaV1.X / IC₅₀ NaV1.6) |
|---|---|
| Target Compound Data | NaV1.6 IC₅₀ = 0.051 µM; Selectivity ratios: NaV1.1 = 756×; NaV1.2 = 134×; NaV1.7 = 276×; NaV1.3/1.4/1.5 >583× |
| Comparator Or Baseline | Non-selective NaV inhibitors (phenytoin, carbamazepine, lacosamide) exhibit approximately 1× to 3× selectivity ratios across NaV isoforms |
| Quantified Difference | 134- to 756-fold greater isoform selectivity versus non-selective comparators |
| Conditions | Automated patch-clamp electrophysiology on HEK293 cells expressing recombinant human NaV isoforms |
Why This Matters
Isoform selectivity directly predicts reduced off-target effects on cardiac (NaV1.5), muscle (NaV1.4), and inhibitory interneuron (NaV1.1) function, translating to a wider therapeutic index in vivo.
- [1] Johnson JP, et al. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats. eLife. 2022;11:e72468. View Source
